molecular formula C10H22N2 B2654723 (2-Amino-1-cyclohexylethyl)dimethylamine CAS No. 923249-17-6

(2-Amino-1-cyclohexylethyl)dimethylamine

Cat. No.: B2654723
CAS No.: 923249-17-6
M. Wt: 170.3
InChI Key: SKVJPJNCPKDEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-1-cyclohexylethyl)dimethylamine is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol . It is a derivative of ethanediamine, featuring a cyclohexyl group and two dimethylamine groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-cyclohexylethyl)dimethylamine typically involves the reaction of cyclohexylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Cyclohexylamine + Formaldehyde + Dimethylamine → this compound

The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The pH of the reaction mixture is maintained between 7 and 9 to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and pH. The process is optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-1-cyclohexylethyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions: Major Products Formed:

Scientific Research Applications

(2-Amino-1-cyclohexylethyl)dimethylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Amino-1-cyclohexylethyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The cyclohexyl group provides steric hindrance, while the dimethylamine groups contribute to the compound’s basicity and nucleophilicity. These properties enable the compound to participate in various biochemical pathways and reactions .

Comparison with Similar Compounds

Similar Compounds:

  • (2-Amino-1-phenylethyl)dimethylamine
  • (2-Amino-1-cyclopentylethyl)dimethylamine
  • (2-Amino-1-cycloheptylethyl)dimethylamine

Uniqueness: (2-Amino-1-cyclohexylethyl)dimethylamine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

1-cyclohexyl-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVJPJNCPKDEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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